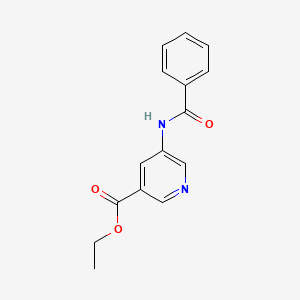![molecular formula C33H38O12 B14032848 4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple functional groups such as acetoxy, phenyl, and glucopyranosiduronic acid ester groups. These features contribute to its diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl-butenyl structure, followed by the introduction of the acetoxy and glucopyranosiduronic acid ester groups. Common reagents used in these reactions include acetic anhydride, glucopyranosiduronic acid, and methyl iodide. The reaction conditions often require controlled temperatures, specific catalysts, and purification steps to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or enzymatic catalysis to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate can undergo various chemical reactions, including:
Oxidation: The acetoxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The phenyl and butenyl groups can be reduced to form saturated hydrocarbons.
Substitution: The acetoxy groups can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the acetoxy groups yields carboxylic acids, while reduction of the phenyl and butenyl groups results in saturated hydrocarbons.
Applications De Recherche Scientifique
4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-[4-(Hydroxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate
- 4-[2-[4-(Amino)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate
Uniqueness
4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and efficacy.
Propriétés
Formule moléculaire |
C33H38O12 |
|---|---|
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C33H38O12/c1-8-26(22-10-14-24(15-11-22)40-18(3)34)27(9-2)23-12-16-25(17-13-23)44-33-31(43-21(6)37)29(42-20(5)36)28(41-19(4)35)30(45-33)32(38)39-7/h10-17,28-31,33H,8-9H2,1-7H3/b27-26+/t28-,29-,30-,31+,33?/m0/s1 |
Clé InChI |
LMEOVEVTJJLCOK-BAKLBNFASA-N |
SMILES isomérique |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


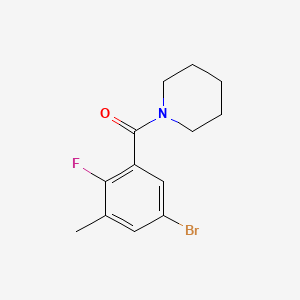
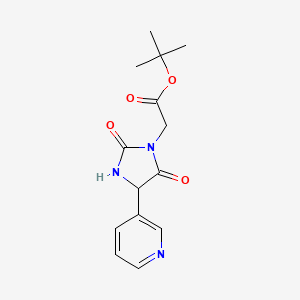
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
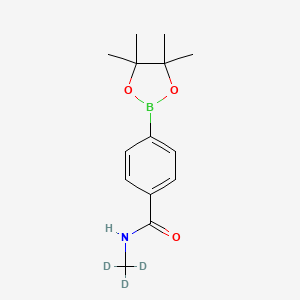
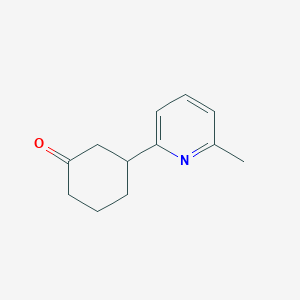
![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)
![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
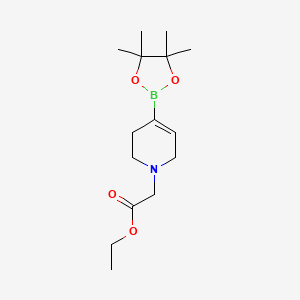
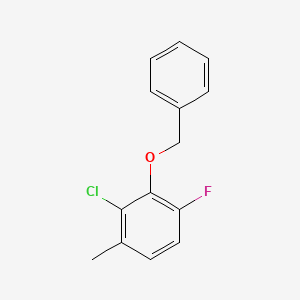
![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)
